
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid
Overview
Description
3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid, commonly known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a heterocyclic compound that contains a phthalazine ring and a carboxylic acid group. It is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : The compound has been synthesized using various techniques, including condensing with benzaldehydes and active methylene compounds, utilizing catalysts like L-proline in ethanol at room temperature (Praveen Kumar et al., 2014).
- Characterization Methods : Studies have employed techniques like 1H NMR, 13C NMR, IR, MS, and X-ray diffraction for structural characterization of derivatives of this compound (Ting Yao et al., 2013).
Biological and Chemical Properties
- Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, as indicated in studies focusing on their synthesis and biological evaluation (M. C. Cardia et al., 2003).
- Bio-Lubricant Properties : Derivatives of this compound, synthesized from oleic acid, have been studied for their bio-lubricant properties, showing potential in this area (T. D. Wahyuningsih & Y. S. Kurniawan, 2020).
Chemical Applications
- Analytical Methods for Quality Control : This compound has been used as a reference in developing analytical methods for quality control of active pharmaceutical ingredients, particularly in the context of antimicrobial drugs (V. O. Zubkov et al., 2016).
- Fluorescence Derivatisation : Derivatives of this compound have been evaluated for their potential as fluorescent derivatizing reagents, showing strong fluorescence and applicability in biological assays (V. Frade et al., 2007).
properties
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-11(17)8-4-2-1-3-7(8)10(16)12-13/h1-4H,5-6H2,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUAVUXZOYSZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359011 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4572-80-9 | |
| Record name | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


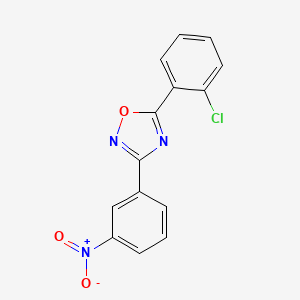


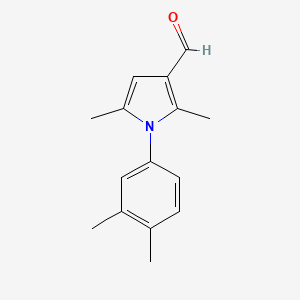



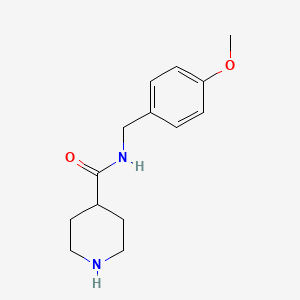
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
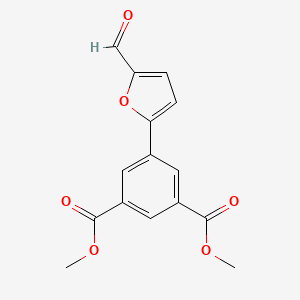
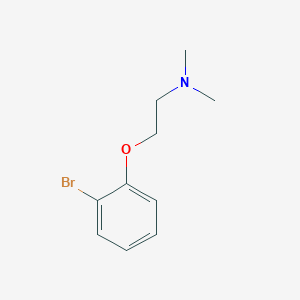

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)